molecular formula C11H11FO4 B8358165 Dimethyl 4-fluoro-5-methylphthalate CAS No. 146271-57-0

Dimethyl 4-fluoro-5-methylphthalate

Cat. No.: B8358165
CAS No.: 146271-57-0
M. Wt: 226.20 g/mol
InChI Key: CYTPPNSQBPRCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl fumarate (DMF) is an oral disease-modifying therapy (DMT) approved by the FDA for treating relapsing-remitting multiple sclerosis (RRMS). It modulates the Nrf2 antioxidant pathway, reducing oxidative stress and promoting a shift from pro-inflammatory Th1/Th17 to anti-inflammatory Th2 immune responses . Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by ~50% and suppressing subclinical disease activity measured via MRI . DMF’s oral administration and favorable safety profile have made it a preferred option over older injectable therapies like interferon beta-1a (IFNβ-1a).

Properties

CAS No.

146271-57-0

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

dimethyl 4-fluoro-5-methylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H11FO4/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5H,1-3H3

InChI Key

CYTPPNSQBPRCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

DMF vs. Interferon Beta-1a (IFNβ-1a)

Study Design: A retrospective cohort study compared 316 RRMS patients (218 on DMF, 98 on IFNβ-1a) over 15 months.

Parameter DMF Group IFNβ-1a Group Adjusted Odds Ratio (95% CI)
Clinical Relapse (3–15 mo) 24.5% 9.6% 3.11 (1.39–6.95)
New MRI Lesions (3–15 mo) 28.6% 8.7% 4.32 (1.80–10.37)
NEDA at 15 Months 79.9% 51.1% 3.81 (2.09–6.96)

Key Findings :

  • Early Activity : DMF showed higher relapse and lesion rates in the first 3–15 months, likely due to delayed efficacy onset.
  • Long-Term Control : By 15 months, DMF outperformed IFNβ-1a, with nearly 80% achieving NEDA vs. 51% for IFNβ-1a. Adjusting for baseline factors (e.g., prior relapses, EDSS scores) confirmed DMF’s superiority .
  • Mechanistic Differences: DMF’s immunomodulatory and neuroprotective effects contrast with IFNβ-1a’s mechanism of reducing T-cell activation and blood-brain barrier disruption .
Practical Considerations
  • Administration : DMF (oral) vs. IFNβ-1a (injection), improving adherence .
  • Safety : Both have similar tolerability, though DMF is associated with transient flushing and gastrointestinal effects.
Limitations and Conflicts of Interest

The study authors received funding from Biogen, Novartis, and Sanofi Genzyme, which may introduce bias . Further independent studies are needed to validate these results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.